Benzo[b]thiophene-2,3-dione Benzo[b]thiophene-2,3-dione
Brand Name: Vulcanchem
CAS No.: 493-57-2
VCID: VC20764356
InChI: InChI=1S/C8H4O2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
SMILES: C1=CC=C2C(=C1)C(=O)C(=O)S2
Molecular Formula: C8H4O2S
Molecular Weight: 164.18 g/mol

Benzo[b]thiophene-2,3-dione

CAS No.: 493-57-2

Cat. No.: VC20764356

Molecular Formula: C8H4O2S

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b]thiophene-2,3-dione - 493-57-2

Specification

CAS No. 493-57-2
Molecular Formula C8H4O2S
Molecular Weight 164.18 g/mol
IUPAC Name 1-benzothiophene-2,3-dione
Standard InChI InChI=1S/C8H4O2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
Standard InChI Key MHESOLAAORBNPM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C(=O)S2
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=O)S2

Introduction

Chemical Identity and Structural Characteristics

Benzo[b]thiophene-2,3-dione is a heterocyclic organic compound belonging to the benzothiophene family. Its chemical structure consists of a benzene ring fused with a thiophene ring, featuring two carbonyl (C=O) groups at positions 2 and 3 of the thiophene ring. This dione structure confers distinctive chemical properties that differentiate it from other benzothiophene derivatives. The compound has a molecular formula of C8H4O2S and a molecular weight of 164.181 g/mol .

The compound is registered with the Chemical Abstracts Service (CAS) under registry number 493-57-2, and its IUPAC Standard InChIKey is MHESOLAAORBNPM-UHFFFAOYSA-N . This bicyclic system containing a sulfur heteroatom represents an important structural scaffold in medicinal chemistry, with the heterocyclic nature contributing to its potential interactions with biological targets.

Table 1. Chemical Identifiers and Properties of Benzo[b]thiophene-2,3-dione

PropertyValue
Chemical FormulaC8H4O2S
Molecular Weight164.181 g/mol
CAS Registry Number493-57-2
IUPAC Standard InChIKeyMHESOLAAORBNPM-UHFFFAOYSA-N

Benzo[b]thiophene-2,3-dione is known by several alternative names in the scientific literature, reflecting its structural characteristics and historical nomenclature conventions.

Table 2. Alternative Names for Benzo[b]thiophene-2,3-dione

Alternative Name
Thioisatin
Thianaphthenequinone
Thionaphthenequinone
Thionaphthoquinone
2,3-Dioxo-2,3-dihydrothionaphthene
2,3-Thionaphthenequinone
Benzo[b]thiophen-2,3-dion
2,3-Dihydrobenzo[b]thiophen-2,3-dione
2,3-Dioxo-2,3-dihydrobenzo[b]thiophene
Benzothiophene-2,3-dione
NSC 114478

Physical and Chemical Properties

The physical and chemical properties of Benzo[b]thiophene-2,3-dione can be inferred from its molecular structure. The compound features a planar aromatic system with a heterocyclic ring containing sulfur, along with two carbonyl groups that significantly influence its chemical behavior. These structural elements contribute to its reactivity profile and potential for interactions with biological systems.

The presence of the two adjacent carbonyl groups in the thiophene ring creates an α-dicarbonyl system, which is likely to be reactive toward nucleophilic addition reactions. This structural feature may also contribute to potential redox activity, as α-dicarbonyl compounds can participate in various oxidation-reduction processes. The aromatic system provides stability through resonance, while the sulfur atom influences its electronic properties and may facilitate coordination with metals or interactions with biological macromolecules.

The compound's aromaticity likely contributes to its stability at room temperature, while the carbonyl groups would be expected to participate in hydrogen bonding interactions with appropriate donors. This characteristic could influence its solubility profile and interactions with biological targets such as proteins and receptors.

Synthesis and Production Methods

While the search results provide limited specific information about the synthesis of Benzo[b]thiophene-2,3-dione itself, they do offer insights into synthetic approaches for related benzothiophene derivatives that might be adaptable for this compound.

Benzothiophene ring systems can be constructed through various methods. One approach involves starting with compounds like 2,5-dimethoxy-6-nitrobenzaldehyde or commercially available 2-nitrobenzaldehyde in the presence of methylthioglycolate to provide thiophene-fused esters . These esters can then undergo further transformations to yield various benzothiophene derivatives.

Another synthetic strategy mentioned in the literature involves the preparation of benzothiophene carboxaldehydes followed by transformations of the aldehyde functionality. For example, a microwave-supported Grignard reaction of benzo[b]thiophene-2-carboxaldehydes with vinyl magnesium bromide, followed by oxidation of the resulting alcohols with MnO2, has been reported for the synthesis of certain benzothiophene derivatives . This approach potentially could be modified for the synthesis of Benzo[b]thiophene-2,3-dione through appropriate oxidation steps.

For related benzothiophene derivatives, multi-step synthetic procedures have been described, including Knoevenagel condensation of benzo[b]thiophene-2-carboxaldehyde with diethyl malonate, followed by addition of KCN and subsequent hydrolysis to dicarboxylic acids . Such synthetic routes demonstrate the versatility of benzothiophene chemistry and might provide inspiration for specific synthesis methods for Benzo[b]thiophene-2,3-dione.

Biological ActivityDescriptionReference
AntidiabeticPotential regulation of glucose metabolism
AnticancerActivity against various cancer cell lines
Anti-inflammatoryReduction of inflammatory responses
AntioxidantScavenging of free radicals and reduction of oxidative stress
Anti-tubercularActivity against Mycobacterium tuberculosis
AntimicrobialInhibition of bacterial and fungal growth
AnticonvulsantPrevention or reduction of seizures in animal models
AnalgesicPain relief, particularly in neuropathic pain models

Recent research has focused on specific benzothiophene derivatives for their anticonvulsant and analgesic properties. For example, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been evaluated for their anticonvulsant effects in various seizure models, including maximal electroshock (MES), 6 Hz, and subcutaneous pentylenetetrazole (scPTZ) models . These compounds have also shown promising results in models of tonic pain and oxaliplatin-induced neuropathic pain .

Additionally, some benzothiophene derivatives have demonstrated affinity for 5-HT1A receptors, which are important targets in the treatment of neuropsychiatric disorders . This suggests potential applications in the management of conditions such as anxiety and depression. The presence of the dione structure in Benzo[b]thiophene-2,3-dione might confer unique pharmacological properties that differentiate it from other benzothiophene derivatives, potentially opening new avenues for therapeutic applications.

Research AreaDescriptionReference
Anticonvulsant Drug DevelopmentCompounds with activity in seizure models including MES, 6 Hz, and scPTZ
Analgesic Drug DevelopmentEvaluation in models of tonic pain and neuropathic pain
Serotonergic System ModulationDevelopment of compounds with affinity for 5-HT1A receptors
Molecular Docking StudiesComputational analysis of binding interactions with target proteins
Structure-Activity Relationship StudiesInvestigation of structural modifications' effects on biological activity

Molecular docking studies have been employed to understand the interactions between benzothiophene derivatives and their biological targets. These computational approaches provide insights into structure-activity relationships and guide the rational design of more potent and selective compounds . For instance, docking studies have shed light on the electrostatic interactions that explain the observed affinity of certain benzothiophene derivatives for 5-HT1A receptors .

The versatility of the benzothiophene scaffold allows for various structural modifications to optimize properties for specific therapeutic applications. This structural flexibility, combined with the diverse biological activities observed in benzothiophene derivatives, suggests that Benzo[b]thiophene-2,3-dione could be a valuable starting point for the development of novel bioactive compounds.

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